molecular formula C10H8FNO B8338814 2-N-methyl-6-fluoro-1-isoquinolinone

2-N-methyl-6-fluoro-1-isoquinolinone

Cat. No. B8338814
M. Wt: 177.17 g/mol
InChI Key: CDBADYCGQJODIR-UHFFFAOYSA-N
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Patent
US09115114B2

Procedure details

Sodium hydride (60% in mineral oil) (211 mg, 5.27 mmol) was added to 6-fluoro-1,2-dihydroisoquinolin-1-one (716 mg, 4.39 mmol) in anhydrous DMF (6 mL) cooled in an ice bath. The mixture was stirred for about 30 min at room temperature and methyl iodide (0.328 mL, 5.27 mmol) was added dropwise. After 1 h, the reaction was judged to be about 60% complete and additional methyl iodide (0.2 mL, 3.2 mmol) was added. After about 1 h, ice and water and ethyl acetate were added to the mixture. After extractive work up with ethyl acetate, the title compound (836 mg) was obtained as a cream solid and carried on without purification.
Quantity
211 mg
Type
reactant
Reaction Step One
Quantity
716 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.328 mL
Type
reactant
Reaction Step Two
Quantity
0.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].[F:3][C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[C:10](=[O:14])[NH:9][CH:8]=[CH:7]2.[CH3:15]I.O>CN(C=O)C.C(OCC)(=O)C>[F:3][C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[C:10](=[O:14])[N:9]([CH3:15])[CH:8]=[CH:7]2 |f:0.1|

Inputs

Step One
Name
Quantity
211 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
716 mg
Type
reactant
Smiles
FC=1C=C2C=CNC(C2=CC1)=O
Name
Quantity
6 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.328 mL
Type
reactant
Smiles
CI
Step Three
Name
Quantity
0.2 mL
Type
reactant
Smiles
CI
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for about 30 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
WAIT
Type
WAIT
Details
After 1 h
Duration
1 h
WAIT
Type
WAIT
Details
After about 1 h
Duration
1 h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC=1C=C2C=CN(C(C2=CC1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 836 mg
YIELD: CALCULATEDPERCENTYIELD 107.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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